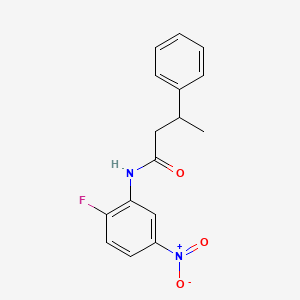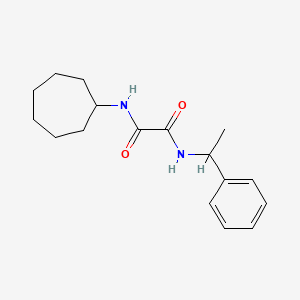![molecular formula C15H22N2O3 B3982681 N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3982681.png)
N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
説明
N-(sec-butyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as BME-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a unique compound that has been synthesized using various methods and has been studied for its potential biochemical and physiological effects.
作用機序
The exact mechanism of action of BME-2 is not fully understood, but it is believed to act by modulating various signaling pathways in cells. BME-2 has been reported to inhibit the activity of various enzymes such as tyrosine kinases, which play a crucial role in cell proliferation and differentiation. It has also been shown to modulate the activity of various transcription factors such as NF-κB, which plays a critical role in regulating the immune system.
Biochemical and Physiological Effects:
BME-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune system. BME-2 has also been reported to have antioxidant properties and may protect cells from oxidative stress. Additionally, BME-2 has been shown to enhance the uptake of glucose by cells, which may have potential applications in the treatment of diabetes.
実験室実験の利点と制限
BME-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BME-2 has some limitations, such as its low solubility in water, which may make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of BME-2. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of BME-2 and its potential interactions with other compounds. Finally, more studies are needed to investigate the potential side effects of BME-2 and its safety for human use.
Conclusion:
In conclusion, BME-2 is a unique chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied extensively for its potential therapeutic applications. BME-2 has been shown to exhibit potent biological activity and may have potential applications in the treatment of various diseases. However, further studies are needed to elucidate its exact mechanism of action, potential side effects, and safety for human use.
科学的研究の応用
BME-2 has been studied extensively for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. BME-2 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BME-2 has been reported to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N'-butan-2-yl-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-11(2)17-15(19)14(18)16-10-9-12-5-7-13(20-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNTWTAHSMMCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3982604.png)


![5-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazole](/img/structure/B3982627.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3982630.png)
![N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3982648.png)

acetate](/img/structure/B3982673.png)
![3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B3982687.png)
![N~1~-{2-[(heptafluoropropyl)thio]phenyl}-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3982695.png)

![1-(2-fluorobenzyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3982702.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-furamide](/img/structure/B3982707.png)
